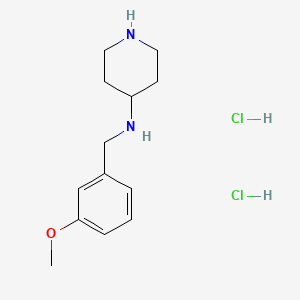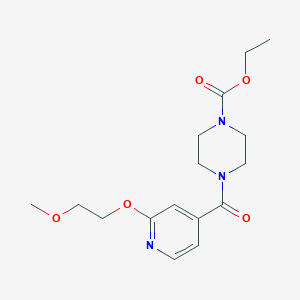
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)pivalamide” is a complex organic compound. It is derived from two main components: pivalamide and 5-(benzylthio)-1H-tetrazole . Pivalamide is a simple amide substituted with a tert-butyl group having the chemical formula: tBu-CO-NH2 . It is the amide of pivalic acid . 5-(Benzylthio)-1H-tetrazole is a solid compound with a molecular weight of 192.24 .
Molecular Structure Analysis
The molecular structure of “N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)pivalamide” can be deduced from its components. Pivalamide has a simple structure with a tert-butyl group attached to an amide group . 5-(Benzylthio)-1H-tetrazole is a more complex structure with a tetrazole ring attached to a benzylthio group . The exact molecular structure of “N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)pivalamide” would require further analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)pivalamide” can be inferred from its components. Pivalamide is a solid at 20 degrees Celsius . 5-(Benzylthio)-1H-tetrazole is also a solid at 20 degrees Celsius, with a melting point of 133 degrees Celsius .Aplicaciones Científicas De Investigación
Medicinal Chemistry
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)pivalamide: has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmacologically active molecules. Its structure, which includes a thiadiazole ring, is known for its biological activity . The compound could serve as a precursor for synthesizing derivatives with potential anticancer properties, as similar structures have shown efficacy against certain cancer cell lines .
Materials Science
In materials science, this compound could be utilized in the development of new materials with specific electronic or optical properties. Thiadiazole derivatives are often explored for their conductive properties and could be incorporated into sensors or other electronic devices .
Coordination Chemistry
The compound’s potential in coordination chemistry lies in its ability to act as a ligand, forming complexes with various metals. These complexes can be studied for catalysis, including asymmetric synthesis, which is crucial in producing pharmaceuticals .
Pharmaceutical Sciences
Within pharmaceutical sciences, N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)pivalamide could be investigated for drug formulation and delivery. Its structural features may allow it to interact with biological molecules, influencing drug bioavailability and metabolism .
Oxygen-containing Fuels
The compound’s derivatives, particularly those containing the thiadiazole moiety, could be explored as additives or precursors in the formulation of oxygen-containing fuels. Their stability and reactivity with oxygen may lead to improved fuel efficiency or reduced emissions .
Precursors for Nitrogen-containing Compounds
This compound could serve as a precursor for a variety of nitrogen-containing compounds, such as triazoles and thiazoles, which are important in many areas of chemical research and industry. These compounds have applications ranging from agriculture to pharmaceuticals .
Antifungal Applications
Derivatives of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)pivalamide may exhibit antifungal activity. Research into similar structures has shown potential in combating fungal infections, which could lead to new treatments for diseases caused by pathogenic fungi .
Biochemical Research
In biochemical research, the compound could be used to study enzyme inhibition or receptor binding due to its unique structure. It may mimic or interfere with natural biochemical processes, providing insights into enzyme function or signaling pathways .
Propiedades
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS2/c1-14(2,3)11(18)15-12-16-17-13(20-12)19-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZGNPWFSOBPBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(S1)SCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)pivalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

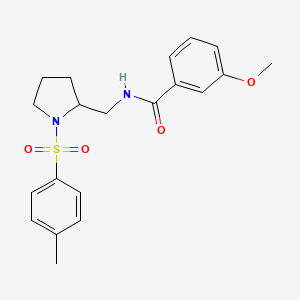
![2-[(2-methoxyphenyl)amino]-N-[(2-methoxyphenyl)methyl]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2932613.png)
![(E)-3-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acrylamide](/img/structure/B2932615.png)
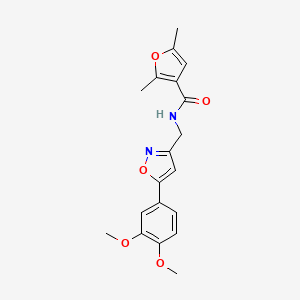
![2-Chloro-N-[1-(2-chlorophenyl)-1-pyrazol-1-ylpropan-2-yl]propanamide](/img/structure/B2932617.png)
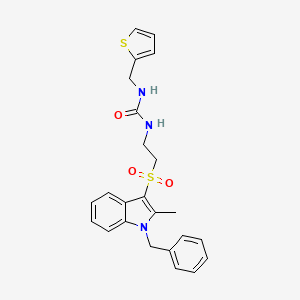
![2-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2932621.png)



![1-[(2-methylphenyl)carbonyl]-1H-indole-3-carbonitrile](/img/structure/B2932628.png)
![2-cyano-3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2932629.png)
